2-(2-Methoxyphenoxy)acetohydrazide
CAS No.: 107967-88-4
Cat. No.: VC20746754
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107967-88-4 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)acetohydrazide |
| Standard InChI | InChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
| Standard InChI Key | WGQDMRNLIVOSOW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC(=O)NN |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NN |
Introduction
2-(2-Methoxyphenoxy)acetohydrazide is a chemical compound with the molecular formula C9H12N2O3 and the CAS number 107967-88-4. It is also known by other names such as (2-methoxy-phenoxy)-acetic acid hydrazide and Acetic acid, 2-(2-methoxyphenoxy)-, hydrazide . This compound is classified as a hydrazide derivative, which typically involves a hydrazine group attached to a carbonyl group.
Safety and Hazards
2-(2-Methoxyphenoxy)acetohydrazide is classified under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) as follows:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
Handling Precautions
Due to its hazardous nature, handling this compound requires appropriate protective equipment and adherence to safety protocols to minimize exposure risks.
Potential Applications
Hydrazide compounds can serve as building blocks in organic synthesis, leading to the development of complex molecules with potential applications in medicine and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume